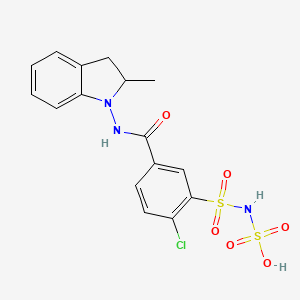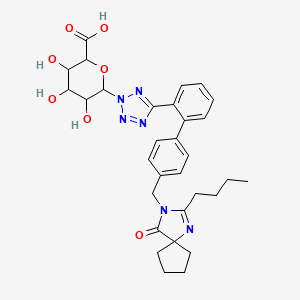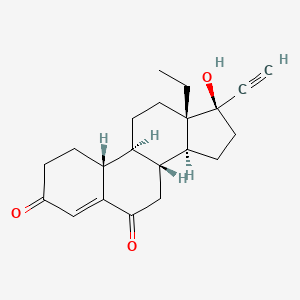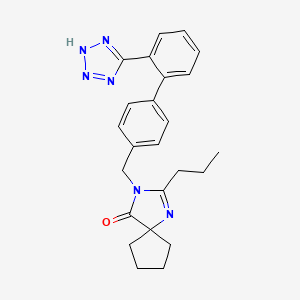
Iopamidol Impurity (Desdiiodo Iopamidol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iopamidol Impurity, also known as Desdiiodo Iopamidol, is a chemical compound that serves as an impurity in the synthesis of Iopamidol. Iopamidol is a nonionic, water-soluble contrast agent used in medical imaging. Desdiiodo Iopamidol is characterized by the absence of iodine atoms compared to the parent compound, Iopamidol. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of Iopamidol.
科学的研究の応用
Desdiiodo Iopamidol has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Iopamidol formulations.
Analytical Chemistry: Employed in method validation and stability studies to identify and quantify impurities in pharmaceutical products.
Biological Studies: Investigated for its potential effects on biological systems and its role as a metabolite of Iopamidol.
Industrial Applications: Utilized in the synthesis of other iodinated contrast agents and related compounds.
作用機序
Target of Action
Iopamidol Impurity (Desdiiodo Iopamidol) is a derivative of Iopamidol, a non-ionic, water-soluble contrast agent . The primary targets of Iopamidol are the body structures that lack iodine . It is used in radiological procedures such as myelography, arthrography, nephroangiography, arteriography, etc .
Mode of Action
Iopamidol works by blocking X-rays, allowing the visualization of body structures that lack iodine . The degree of opacity produced is directly related to the amount of the iodinated contrast agent present in the path of the X-rays .
Pharmacokinetics
Iopamidol, the parent compound, is known to be non-metabolized in humans and is completely eliminated unchanged by renal excretion . The distribution and elimination of Iopamidol play a crucial role in visualizing body structures .
Result of Action
The result of the action of Iopamidol Impurity (Desdiiodo Iopamidol) is likely to be similar to that of Iopamidol. It enhances computed tomographic brain imaging with radiographic efficiency . The iodinated contrast agents improve the images obtained with routinely used diagnostic procedures such as angiography, urography, and computed tomography .
Action Environment
The action environment of Iopamidol Impurity (Desdiiodo Iopamidol) is likely to be influenced by various factors. For instance, the production of Iopamidol involves the use of certain toxic and hazardous reagents . Therefore, the replacement of these reagents with more benign ones would be important from an environmental point of view .
生化学分析
Biochemical Properties
It is known that Iopamidol interacts with various biomolecules in the body
Cellular Effects
It is known that Iopamidol can influence cell function It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that Iopamidol is stable and nonpyrogenic
Dosage Effects in Animal Models
It is known that Iopamidol is used in various concentrations, from 200 to 370 mgI/mL
Metabolic Pathways
It is known that Iopamidol is rapidly absorbed into the bloodstream from cerebrospinal fluid (CSF) and is excreted mainly through the kidneys
Transport and Distribution
It is known that Iopamidol is rapidly absorbed into the bloodstream from cerebrospinal fluid (CSF) and is excreted mainly through the kidneys
Subcellular Localization
It is known that Iopamidol is rapidly absorbed into the bloodstream from cerebrospinal fluid (CSF) and is excreted mainly through the kidneys
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Desdiiodo Iopamidol involves the selective removal of iodine atoms from Iopamidol. This can be achieved through various chemical reactions, including deiodination processes. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of Desdiiodo Iopamidol is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The purification of Desdiiodo Iopamidol is achieved through techniques such as crystallization, chromatography, and recrystallization.
化学反応の分析
Types of Reactions: Desdiiodo Iopamidol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as chlorine, bromine, or iodine under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated analogs.
類似化合物との比較
Iopamidol: The parent compound, a nonionic contrast agent used in medical imaging.
Iohexol: Another nonionic contrast agent with similar properties and applications.
Iodixanol: A nonionic, dimeric contrast agent used in radiographic imaging.
Comparison: Desdiiodo Iopamidol is unique due to the absence of iodine atoms, which distinguishes it from other iodinated contrast agents. This structural difference impacts its chemical reactivity and metabolic pathways. Compared to Iopamidol, Desdiiodo Iopamidol serves as a critical impurity and reference standard in pharmaceutical research, ensuring the purity and safety of contrast agents used in medical imaging.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iopamidol Impurity (Desdiiodo Iopamidol) involves the reduction of Iopamidol, which is a contrast agent used in medical imaging. The reduction reaction will remove one of the iodine atoms from the molecule, resulting in the formation of the impurity.", "Starting Materials": [ "Iopamidol" ], "Reaction": [ "Step 1: Dissolve Iopamidol in a suitable solvent, such as methanol or ethanol.", "Step 2: Add a reducing agent, such as sodium borohydride or lithium aluminum hydride, to the solution.", "Step 3: Stir the reaction mixture at a suitable temperature, such as room temperature or reflux, for a suitable amount of time, such as several hours.", "Step 4: Quench the reaction by adding a suitable quenching agent, such as water or dilute acid.", "Step 5: Extract the product from the reaction mixture using a suitable extraction solvent, such as dichloromethane or ethyl acetate.", "Step 6: Purify the product using a suitable purification method, such as column chromatography or recrystallization." ] } | |
CAS番号 |
1798830-49-5 |
分子式 |
C17H24IN3O8 |
分子量 |
525.30 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)


